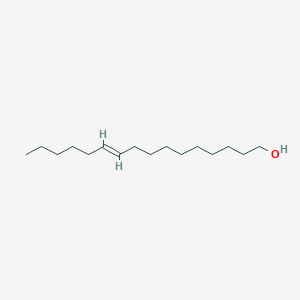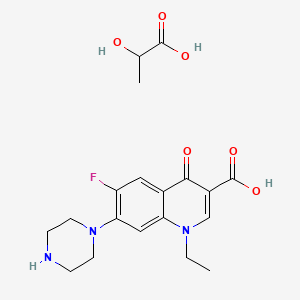
苄基青霉素-d7 钾盐
描述
Benzyl Penicillinate-d7 Potassium Salt, also known as Benzyl Penicillinate-d7 Potassium Salt, is a useful research compound. Its molecular formula is C16H17KN2O4S and its molecular weight is 379.523. The purity is usually 95%.
BenchChem offers high-quality Benzyl Penicillinate-d7 Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl Penicillinate-d7 Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌研究
化学参考和核磁共振研究
治疗药物监测 (TDM)
作用机制
Target of Action
The primary target of Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
Penicillin G-d7 inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs. This binding leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall, it weakens the cell wall, leading to osmotic lysis .
Pharmacokinetics
The pharmacokinetic properties of Penicillin G-d7 are influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of the compound’s action is the lysis and death of the bacteria. By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell death .
Action Environment
The action, efficacy, and stability of Penicillin G-d7 can be influenced by various environmental factors.
生化分析
Biochemical Properties
Benzyl Penicillinate-d7 Potassium Salt plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound interacts with various enzymes and proteins involved in cell wall synthesis, making it effective against a broad spectrum of gram-positive and some gram-negative bacteria .
Cellular Effects
Benzyl Penicillinate-d7 Potassium Salt affects various types of cells and cellular processes by inhibiting bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall integrity, causing bacterial cell death. The compound influences cell signaling pathways by interfering with the normal function of PBPs, which are involved in the synthesis of peptidoglycan . Additionally, it can impact gene expression related to cell wall synthesis and cellular metabolism by inducing stress responses in bacterial cells .
Molecular Mechanism
The molecular mechanism of Benzyl Penicillinate-d7 Potassium Salt involves its binding to PBPs, which are enzymes responsible for the final stages of peptidoglycan synthesis in bacterial cell walls . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis . The compound’s deuterium labeling allows for detailed studies of its binding interactions and the resulting changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl Penicillinate-d7 Potassium Salt can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its antibacterial activity for a significant duration, although gradual degradation may occur . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of Benzyl Penicillinate-d7 Potassium Salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as seizures and allergic reactions, including anaphylaxis, have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve antibacterial activity, and exceeding this dose can lead to toxicity .
Metabolic Pathways
Benzyl Penicillinate-d7 Potassium Salt is involved in metabolic pathways related to the degradation and excretion of penicillin . The compound is metabolized in the liver, where it undergoes hydrolysis to form penicilloic acid, an inactive metabolite . This metabolic process involves enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of the compound . The stable isotope labeling allows for precise measurement of metabolic flux and metabolite levels in pharmacokinetic studies .
Transport and Distribution
Within cells and tissues, Benzyl Penicillinate-d7 Potassium Salt is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The stable isotope labeling enables detailed studies of the compound’s transport and distribution patterns .
Subcellular Localization
The subcellular localization of Benzyl Penicillinate-d7 Potassium Salt is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound’s activity is directed towards PBPs located in the cell membrane, which are involved in peptidoglycan synthesis . Post-translational modifications and targeting signals may influence the compound’s localization to specific compartments or organelles within bacterial cells . The stable isotope labeling allows for precise tracking of the compound’s subcellular distribution and activity .
属性
IUPAC Name |
potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-RSWIJXEESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747135 | |
| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352323-25-2 | |
| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B561605.png)











